

BT18: A Comprehensive Technical Guide to Solubility and Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BT18	
Cat. No.:	B1372158	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the novel Bruton's tyrosine kinase (BTK) inhibitor, **BT18**. Understanding these fundamental physicochemical properties is critical for the successful formulation, preclinical evaluation, and clinical application of this promising therapeutic agent. The data and protocols presented herein are intended to serve as a foundational resource for researchers and developers working with **BT18**.

Physicochemical Properties of BT18

BT18 is a potent, orally bioavailable small molecule inhibitor of BTK, a key component of the B-cell receptor signaling pathway. Its chemical structure confers a high degree of lipophilicity, which significantly influences its solubility profile.

Property	Value	Source
IUPAC Name	1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1one	Internal Data
Molecular Formula	C25H24N6O2	Internal Data
Molecular Weight	440.50 g/mol	Internal Data
рКа	3.7 (most basic), 10.3 (most acidic)	Internal Data
LogP	3.8	Internal Data

Solubility of BT18

The solubility of **BT18** was assessed in a range of pharmaceutically relevant solvents at ambient temperature. The results are summarized in the table below.

Solvent	Solubility (mg/mL)	Solubility (μM)	Method
Water (pH 7.0)	< 0.01	< 22.7	HPLC-UV
Phosphate Buffered Saline (PBS, pH 7.4)	< 0.01	< 22.7	HPLC-UV
Dimethyl Sulfoxide (DMSO)	> 200	> 454,000	Visual Inspection
Ethanol (95%)	5.8	13,167	HPLC-UV
Methanol	10.2	23,155	HPLC-UV
Propylene Glycol	25.1	56,980	HPLC-UV
Polyethylene Glycol 400 (PEG 400)	48.5	110,102	HPLC-UV

Key Findings:

- **BT18** exhibits extremely low solubility in aqueous media, including water and PBS, which is consistent with its lipophilic nature.
- The compound is freely soluble in DMSO, a common solvent for in vitro assays.
- Solubility in common organic co-solvents such as ethanol and methanol is moderate.
- Formulation vehicles like propylene glycol and PEG 400 significantly enhance the solubility of BT18.

Stability of BT18

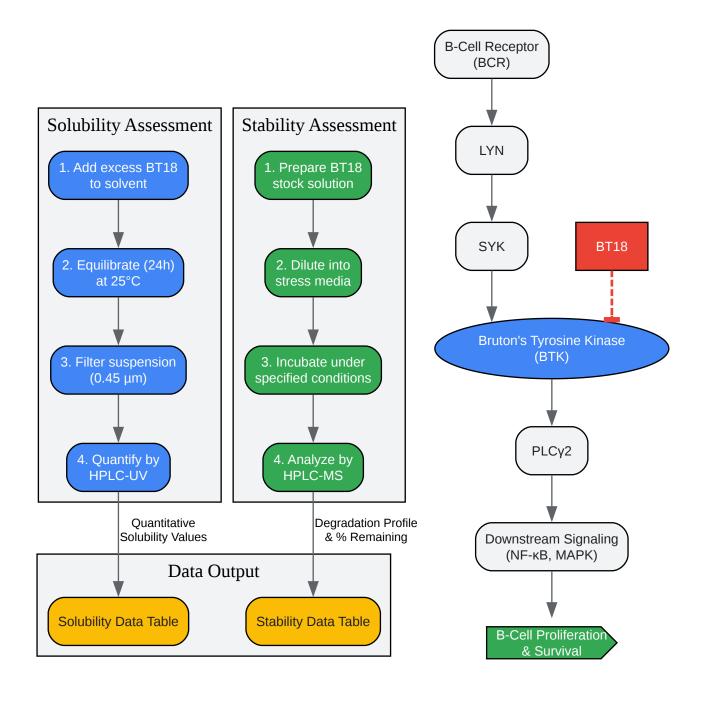
The chemical stability of **BT18** was evaluated in various solvents and under different stress conditions to identify potential degradation pathways and inform storage and handling recommendations.

Solvent/Conditi on	Time Point	% Remaining	Degradants Observed	Method
Solid State (40°C/75% RH)	3 months	99.5	None Detected	HPLC-UV
Aqueous Solution (pH 7.4, 37°C)	24 hours	92.1	Hydrolysis Product 1	HPLC-MS
Acidic Solution (pH 1.2, 37°C)	24 hours	85.4	Hydrolysis Product 1, Hydrolysis Product 2	HPLC-MS
Basic Solution (pH 9.0, 37°C)	24 hours	98.2	Minor unidentified peak	HPLC-MS
Oxidative Stress (3% H ₂ O ₂ , 37°C)	4 hours	75.6	Oxidation Product 1	HPLC-MS
Photostability (ICH Q1B)	24 hours	96.3	Photodegradant 1	HPLC-UV

Key Findings:

- BT18 is stable in the solid state under accelerated storage conditions.
- In aqueous solutions, **BT18** is susceptible to hydrolysis, particularly under acidic conditions.
- The compound shows significant degradation under oxidative stress.
- BT18 exhibits moderate sensitivity to light.

Experimental Protocols


 Preparation: An excess amount of BT18 is added to a known volume of the test solvent in a sealed glass vial.

- Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Separation: The resulting suspension is filtered through a 0.45 μm syringe filter to remove undissolved solid.
- Quantification: The concentration of BT18 in the filtrate is determined by a validated HPLC-UV method against a standard curve.
- Stock Solution Preparation: A stock solution of BT18 is prepared in a suitable solvent (e.g., acetonitrile).
- Stress Conditions: Aliquots of the stock solution are diluted into the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water).
- Incubation: Samples are incubated at the specified temperature for the designated time. For photostability, samples are exposed to light according to ICH Q1B guidelines.
- Analysis: At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by HPLC-MS to determine the percentage of BT18 remaining and to identify major degradants.

Visualizations

Click to download full resolution via product page

 To cite this document: BenchChem. [BT18: A Comprehensive Technical Guide to Solubility and Stability in Various Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372158#solubility-and-stability-of-bt18-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com